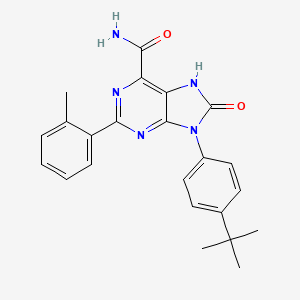![molecular formula C21H27NO4 B2896324 Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate CAS No. 1797901-02-0](/img/structure/B2896324.png)
Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate is a complex organic compound that features a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
Aplicaciones Científicas De Investigación
Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.
Carbamoylation: The methoxyadamantane derivative is then reacted with a suitable carbamoyl chloride to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, which can enhance binding affinity to biological targets. The carbamoyl and benzoate groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[(2-(bis[(4-methoxyphenyl)methyl]amino)pyrimidin-4-yl)methyl]carbamoyl}benzoate
- Methyl 4-({[1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazol-3-yl]amino}carbonyl)benzoate
Uniqueness
Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds.
Propiedades
IUPAC Name |
methyl 4-[(2-methoxy-2-adamantyl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-25-20(24)16-5-3-15(4-6-16)19(23)22-12-21(26-2)17-8-13-7-14(10-17)11-18(21)9-13/h3-6,13-14,17-18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVRWPFHMNQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2896242.png)
![N-(2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896243.png)
![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile](/img/structure/B2896245.png)
![1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B2896246.png)
![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)

![4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2896249.png)

![3,4,5-triethoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2896259.png)
![6-(4-FLUOROPHENYL)-2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL](/img/structure/B2896261.png)
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2896263.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2896264.png)
